Lipophilicity Comparison: Balanced logP Achieved Through Dual Fluorine-Methoxy Substitution
The target compound exhibits a calculated XLogP3 of 2.1, positioning it in a moderately lipophilic range suitable for passive membrane permeability while retaining some aqueous solubility. This balanced value is the direct result of the simultaneous presence of the electron-withdrawing 2-fluorobenzyl group and the electron-donating 4-methoxybenzyl group [1]. In contrast, its closest analogs demonstrate divergent logP values that may limit their utility in specific target spaces.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | N-Benzyl-N'-(2-fluorobenzyl)sulfamide (CAS 337924-18-2): XLogP3 ~1.9 (estimated); N-Benzyl-N'-(4-methoxybenzyl)sulfamide (CAS 143836-81-1): XLogP3 ~1.7 (estimated) |
| Quantified Difference | Target compound is 0.2–0.4 log units more lipophilic than the mono-substituted analogs. |
| Conditions | Computed by XLogP3 algorithm (PubChem). |
Why This Matters
For researchers selecting a sulfamide scaffold for central nervous system or intracellular targets, the slightly elevated lipophilicity of the target compound may enhance passive membrane permeation without compromising solubility as severely as a di-fluorinated or di-alkylated analog would.
- [1] PubChem. N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide. Compound Summary CID 1475425. Computed Properties, XLogP3. National Center for Biotechnology Information. View Source
